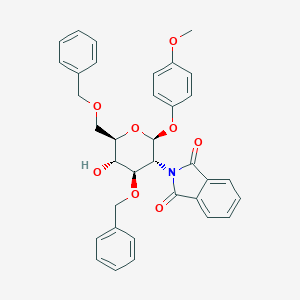
(2-Bromothiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromothiazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H5BrN2S . It has a molecular weight of 193.07 g/mol . The IUPAC name for this compound is (2-bromo-1,3-thiazol-5-yl)methanamine .
Molecular Structure Analysis
The InChI code for “(2-Bromothiazol-5-yl)methanamine” is 1S/C4H5BrN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 . The canonical SMILES representation is C1=C(SC(=N1)Br)CN .Physical And Chemical Properties Analysis
“(2-Bromothiazol-5-yl)methanamine” has a molecular weight of 193.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its complexity, as computed by Cactvs 3.4.8.18, is 80.4 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Overview
The chemical compound (2-Bromothiazol-5-yl)methanamine has not been directly identified in the provided search results regarding its specific scientific research applications. However, to understand the potential scope of such a compound in research, we can look into the general areas of studies involving brominated compounds and related chemical structures.
Brominated Compounds in Research
Brominated compounds play a crucial role in various scientific research areas due to their unique properties and applications. These compounds have been extensively studied for their potential in drug discovery, material science, and environmental studies. For instance, brominated flame retardants (BFRs) are extensively researched for their environmental impact, occurrence in indoor air, dust, consumer goods, and food. Such studies aim to understand their persistence, bioaccumulation, and potential toxic effects on humans and wildlife (Zuiderveen, Slootweg, & de Boer, 2020).
Brominated Flame Retardants
Research on BFRs, for example, focuses on their occurrence in the environment and their impact on human health. Studies have revealed that BFRs can act as endocrine disruptors and may be associated with various health issues. The research aims to develop safer alternatives and strategies for mitigating their environmental and health impacts.
Inorganic Bromine in Atmospheric Chemistry
Inorganic bromine compounds are significant in atmospheric chemistry, especially in the marine boundary layer, where they contribute to ozone depletion and the oxidation of mercury. The cycling of inorganic bromine involves complex processes, including the emission from sea-salt aerosol and subsequent photochemical reactions. Understanding these processes is crucial for modeling the atmospheric chemistry and assessing the global impact of bromine on air quality and climate change (Sander, Keene, Pszenny, Arimoto, Ayers, Baboukas, Cainey, Crutzen, Duce, Hönninger, Huebert, Maenhaut, Mihalopoulos, Turekian, & Dingenen, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXHPPZGZESTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308101 |
Source


|
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromothiazol-5-yl)methanamine | |
CAS RN |
131748-92-0 |
Source


|
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131748-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)








![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)